molecular formula C23H23BrN2O5S B3944515 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)glycinamide

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)glycinamide

Cat. No.: B3944515
M. Wt: 519.4 g/mol
InChI Key: SNCATURJRCWEQZ-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)glycinamide is a complex organic compound with a molecular formula of C25H27BrN2O5S . This compound is characterized by the presence of a benzyl group, a bromophenyl sulfonyl group, and a dimethoxyphenyl group attached to a glycinamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The reaction conditions often involve the use of palladium catalysts and boron reagents under controlled temperature and pressure .

Chemical Reactions Analysis

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)glycinamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)glycinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)glycinamide can be compared with other similar compounds, such as:

  • N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide
  • N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(4-pyridinylmethyl)glycinamide

These compounds share similar structural features but differ in the substituents attached to the glycinamide backbone. The unique combination of functional groups in N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)glycinamide contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O5S/c1-30-21-13-10-19(14-22(21)31-2)25-23(27)16-26(15-17-6-4-3-5-7-17)32(28,29)20-11-8-18(24)9-12-20/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCATURJRCWEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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